

Isopropyl chloroacetate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl chloroacetate*

Cat. No.: B092954

[Get Quote](#)

An In-depth Technical Guide to **Isopropyl Chloroacetate**

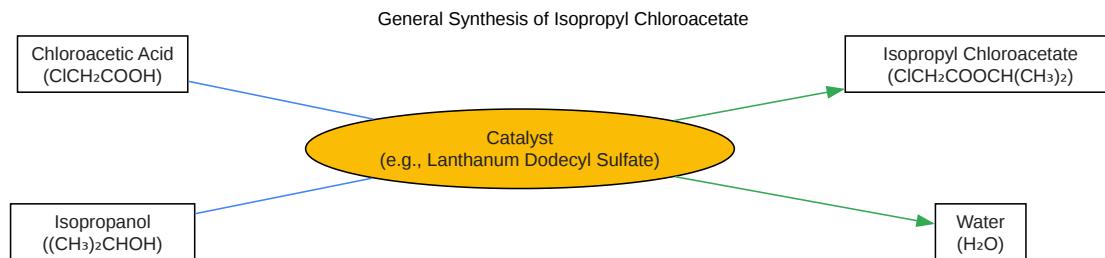
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **isopropyl chloroacetate**, a key intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides an in-depth look at its synthesis, including experimental protocols, and outlines critical safety and toxicological data. All quantitative information is presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Chemical and Physical Properties

Isopropyl chloroacetate is a colorless to pale yellow liquid. It is a vital reagent in various organic syntheses, primarily owing to its reactive chloro group.


Table 1: General and Physical Properties of **Isopropyl Chloroacetate**

Property	Value	Reference(s)
CAS Number	105-48-6	[1] [2]
Molecular Formula	C ₅ H ₉ ClO ₂	[2]
Molecular Weight	136.58 g/mol	[1]
Appearance	Clear, colorless to almost colorless liquid	[3]
Boiling Point	149 - 150 °C	[4]
Melting Point	-112 °C	[2]
Flash Point	56 °C (132.8 °F)	[2]
Density	1.081 g/cm ³	[1]
Vapor Density	3.45	[4]
Water Solubility	Slightly soluble	[4]
Synonyms	Chloroacetic Acid Isopropyl Ester, (1-Methylethyl)-2-chloroacetate	[1] [2]

Synthesis of Isopropyl Chloroacetate

The primary method for synthesizing **isopropyl chloroacetate** is through the esterification of chloroacetic acid with isopropanol. Various catalysts can be employed to improve reaction yield and efficiency.

General Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Esterification of Chloroacetic Acid with Isopropanol.

Comparative Synthesis Protocols

Several catalytic systems have been developed for the synthesis of **isopropyl chloroacetate**. The choice of catalyst significantly impacts reaction conditions and yield.

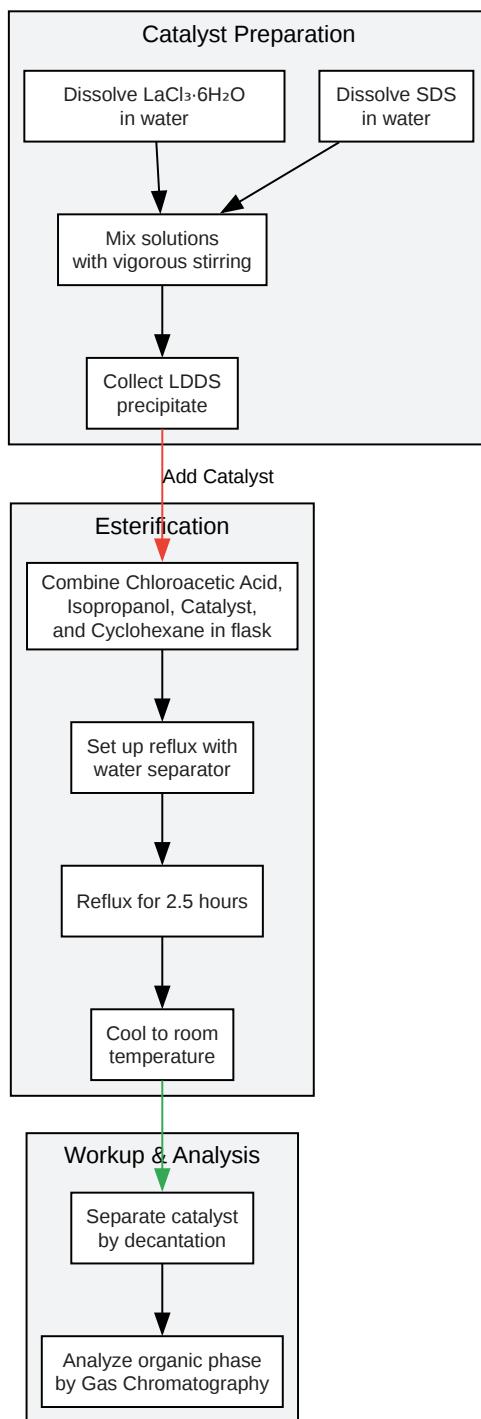
Table 2: Comparison of Catalytic Methods for **Isopropyl Chloroacetate** Synthesis

Catalyst	Molar Ratio (Acid:Alcohol)	Reaction Time (h)	Yield (%)	Reference(s)
Lanthanum Dodecyl Sulfate	1:1.2	2.5	98.3	[5][6]
p-Toluenesulfonic Acid (Microwave)	-	0.75	78.3	[7]
Amino-sulfonic Acid	1:1.3	2.5	85.0	[7]
Nd(CF ₃ COO) ₃	1:1.2	0.75	91.2	[7]
PCl ₃	1:1.4	-	89.5	[7]
Ionic Liquid [(CH ₂) ₄ SO ₃ HPy] HSO ₄	1:5.0:5.0 (Catalyst:Acid:Alcohol)	4	91.0	[7]

Detailed Experimental Protocol: Lanthanum Dodecyl Sulfate Catalyzed Esterification

This protocol is based on the work of Xu et al., which reports a high-yield, environmentally benign synthesis method.[5]

1. Catalyst Preparation (Lanthanum Dodecyl Sulfate - LDDS):


- Dissolve 10.6 g of LaCl₃·6H₂O in 100 mL of water in a flask with magnetic stirring.
- In a separate flask, dissolve 25.2 g of sodium dodecyl sulfate (C₁₂H₂₅OSO₃Na) in 700 mL of water.
- While stirring the C₁₂H₂₅OSO₃Na solution vigorously, slowly add the LaCl₃·6H₂O solution.
- Continue stirring at room temperature for 30 minutes until the white precipitate formation is complete.

- The resulting precipitate is the LDDS catalyst.

2. Esterification Procedure:

- To a 100 mL conical flask, add 15.8 g (166.7 mmol) of chloroacetic acid, isopropanol (at a 1.2:1 molar ratio to the acid), and the LDDS catalyst (1.0% molar percent of the chloroacetic acid).
- Add 5 mL of cyclohexane as a water-carrying agent.
- Equip the flask with a magnetic stirrer and a condenser with a water separator.
- Reflux the mixture for 2.5 hours.
- After the reaction, cool the mixture to room temperature.
- Separate the solid catalyst by decantation. The catalyst can be filtered and recycled.[\[5\]](#)
- The organic phase, containing the product, can be analyzed by gas chromatography (GC).[\[5\]](#)

Experimental Workflow for Isopropyl Chloroacetate Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis and workup process for **isopropyl chloroacetate**.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis and quantification of **isopropyl chloroacetate** and related impurities.

Table 3: GC-MS Analytical Parameters

Parameter	Description	Reference(s)
Column	DB-624 or HP-5 MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)	[8][9]
Carrier Gas	Helium	[9]
Ionization	Electron Impact (EI)	[8]
Detection Mode	Selective Ion Monitoring (SIM) or Full Scan	[8][9]
Kovats Retention Index	Standard non-polar: 845 - 891; Standard polar: 1280	[10]

Applications in Drug Development

Isopropyl chloroacetate serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from its ability to act as an alkylating agent, introducing the $\text{CH}_2\text{COO}i\text{Pr}$ moiety into molecules. It is notably used in the production of non-steroidal anti-inflammatory drugs (NSAIDs).[11]

- Naproxen Synthesis: Used as a building block in the multi-step synthesis of this widely used pain reliever.
- Ibuprofen Synthesis: Serves as a key intermediate in certain manufacturing routes for ibuprofen.[11]
- Research and Development: Employed in the exploration of new chemical entities and for optimizing synthetic pathways.[11]

Toxicology and Safety Information

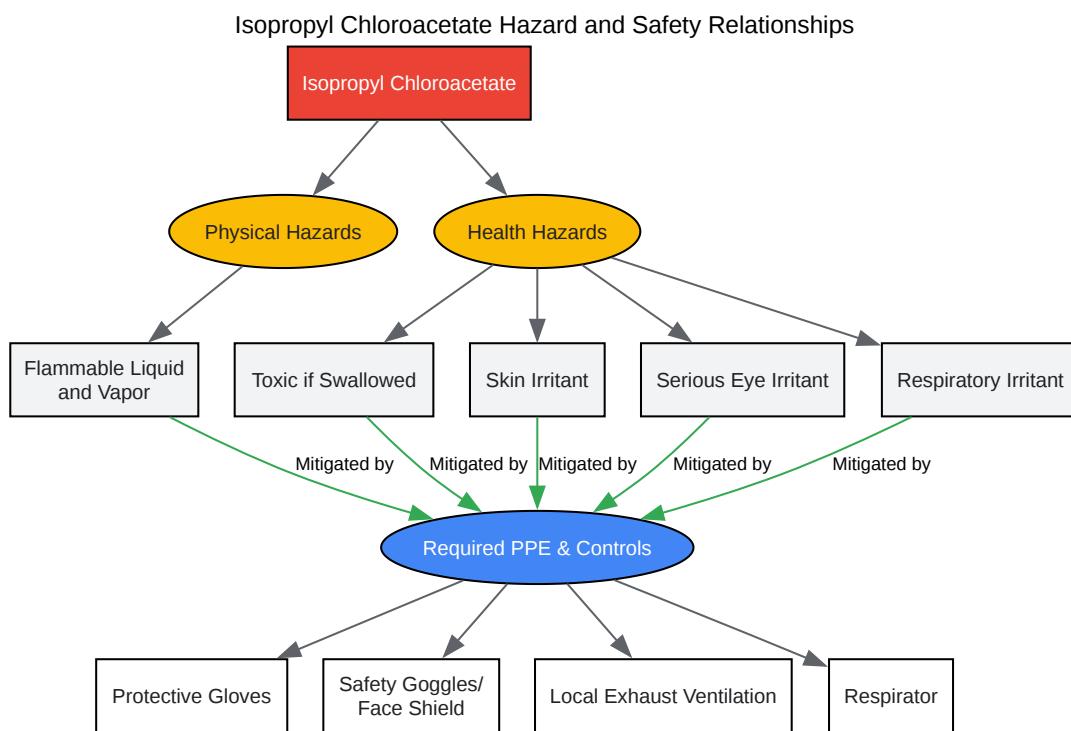

Isopropyl chloroacetate is a hazardous chemical that requires careful handling. It is classified as flammable and toxic if swallowed.[12]

Table 4: Toxicological Data

Metric	Value	Species	Route	Reference(s)
LD50 Dermal	> 2000 mg/kg	Rat	Dermal	[13]
LC50 Inhalation	4.8 mg/L (4 h)	Rat	Inhalation	[13]

Key Hazards:[12][14]

- Flammable: It is a flammable liquid and vapor, posing a fire hazard.[12]
- Toxicity: Toxic if swallowed.[12]
- Irritation: Causes skin and serious eye irritation. It can also cause respiratory irritation upon inhalation.[12][14]
- Lachrymator: The substance can cause an increased flow of tears.[2]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopropyl Chloroacetate | 105-48-6 | AAA10548 | Biosynth [biosynth.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Isopropyl Chloroacetate | 105-48-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. scielo.br [scielo.br]
- 6. [PDF] Esterification process to synthesize isopropyl chloroacetate catalyzed by lanthanum dodecyl sulfate | Semantic Scholar [semanticscholar.org]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. mdpi.com [mdpi.com]
- 10. Isopropyl chloroacetate | C5H9ClO2 | CID 7759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- To cite this document: BenchChem. [Isopropyl chloroacetate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092954#isopropyl-chloroacetate-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com